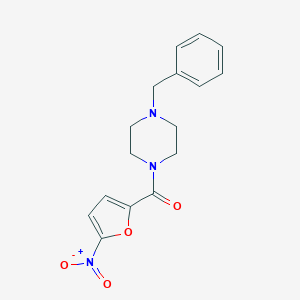

(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone

Vue d'ensemble

Description

(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzylpiperazine moiety linked to a nitrofuran group through a methanone bridge

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone typically involves the following steps:

Formation of Benzylpiperazine: Benzylpiperazine is synthesized by reacting piperazine with benzyl chloride under basic conditions.

Introduction of the Nitrofuran Group: The nitrofuran moiety is introduced by reacting 5-nitrofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with benzylpiperazine to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The nitrofuran group can undergo oxidation reactions, leading to the formation of various oxidative products.

Reduction: The nitro group in the nitrofuran moiety can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation Products: Various oxidized derivatives of the nitrofuran group.

Reduction Products: Amino derivatives of the nitrofuran moiety.

Substitution Products: Benzyl-substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Anti-Leishmanial Activity

Research has indicated that derivatives of piperazine, including (4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone, exhibit significant anti-leishmanial properties. In a study evaluating various compounds against Leishmania infantum and Leishmania donovani, certain piperazine derivatives demonstrated potent inhibition comparable to standard treatments like miltefosine. The structure-activity relationship (SAR) studies suggested that electron-donating groups on the phenyl ring enhance anti-leishmanial activity, indicating a promising avenue for developing new treatments for leishmaniasis .

Antimicrobial Properties

The nitrofuran moiety in this compound is known for its antimicrobial properties. Compounds containing nitrofuran structures have been studied for their effectiveness against a range of pathogens, including bacteria and fungi. This makes them valuable in developing new antibiotics or antifungal agents .

Anti-Cancer Applications

The compound has potential applications in oncology due to its ability to inhibit specific cancer cell lines. Research into related piperazine derivatives has shown that they can induce cytotoxicity in various cancer models, suggesting that this compound may also possess similar properties .

Neurological Disorders

Piperazine derivatives have been explored for their neuroprotective effects and potential use in treating neurological disorders. Given the structural similarities, this compound could be investigated further for its effects on neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Structure-Activity Relationship (SAR) Insights

Understanding the SAR of this compound is crucial for optimizing its efficacy and minimizing toxicity. Key factors influencing its biological activity include:

- Substituents on the Piperazine Ring : Modifications can significantly impact the compound's interaction with biological targets.

- Nitro Group Positioning : The position of the nitro group on the furan ring may affect both solubility and biological activity.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds, providing a foundation for future research on this compound:

Mécanisme D'action

The mechanism of action of (4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone involves its interaction with specific molecular targets:

Antimicrobial Activity: The nitrofuran group can interfere with bacterial DNA synthesis, leading to bacterial cell death.

Central Nervous System Effects: The benzylpiperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity and affecting neurological functions.

Comparaison Avec Des Composés Similaires

(4-Benzylpiperazin-1-yl)(2-(4-fluorophenyl)thiazolidin-4-yl)methanone: This compound has a similar piperazine and methanone structure but with a thiazolidine group instead of a nitrofuran group.

(4-Benzylpiperazin-1-yl)(2-(4-chlorophenyl)thiazolidin-4-yl)methanone: Another similar compound with a chlorophenyl group in place of the nitrofuran group.

Uniqueness:

Nitrofuran Group: The presence of the nitrofuran group in (4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone imparts unique antimicrobial properties that are not present in the thiazolidine derivatives.

Chemical Reactivity: The nitrofuran group also offers different chemical reactivity compared to the thiazolidine group, allowing for distinct synthetic and functional applications.

Activité Biologique

(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, particularly focusing on its anti-leishmanial and anti-tuberculosis properties.

Synthesis

The compound can be synthesized through various chemical pathways, often involving the modification of piperazine derivatives. The synthesis typically includes the reaction of 5-nitrofuran derivatives with benzylpiperazine under controlled conditions to yield the desired methanone structure.

Anti-Leishmanial Activity

Research indicates that derivatives of (4-benzylpiperazin-1-yl) compounds exhibit significant anti-leishmanial activity. A study demonstrated that certain analogues showed potent inhibition against Leishmania infantum and Leishmania donovani, comparable to established drugs like miltefosine and pentamidine . The structure-activity relationship (SAR) studies revealed that electron-donating groups on the phenyl ring enhance anti-leishmanial efficacy.

Table 1: Anti-Leishmanial Activity of Selected Compounds

| Compound | Activity Against L. infantum (IC50 µM) | Activity Against L. donovani (IC50 µM) |

|---|---|---|

| 7e | 5.2 | 6.3 |

| 7k | 4.8 | 3.9 |

| Miltefosine | 3.5 | 4.0 |

| Pentamidine | 4.0 | 5.2 |

Anti-Tuberculosis Activity

The compound also shows promise as an anti-tuberculosis agent. Modifications to the benzyl group on the piperazine ring have been explored to enhance bioavailability and pharmacokinetic profiles, leading to improved in vitro activity against Mycobacterium tuberculosis .

Table 2: Anti-Tuberculosis Activity of Modified Derivatives

| Compound | Minimum Inhibitory Concentration (MIC µM) |

|---|---|

| Original Compound | 15 |

| Modified A | 8 |

| Modified B | 6 |

| Isoniazid | 5 |

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymatic Pathways : The nitrofuran moiety is known to interfere with nucleic acid synthesis in pathogens, contributing to its antimicrobial effects.

- Apoptosis Induction : Some studies suggest that these compounds may induce apoptosis in leishmanial cells by modulating apoptotic pathways, particularly through the inhibition of anti-apoptotic proteins like Mcl-1 .

- Cell Membrane Disruption : The lipophilic nature of the benzylpiperazine component may facilitate cell membrane penetration, enhancing the compound's efficacy against intracellular pathogens.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Leishmaniasis : In a murine model, treatment with a derivative showed a significant reduction in parasite load compared to control groups, indicating its potential for therapeutic use in leishmaniasis.

- Tuberculosis Treatment Efficacy : In vitro studies demonstrated that modified derivatives exhibited lower MIC values than traditional anti-tuberculosis drugs, suggesting a promising alternative for drug-resistant strains.

Propriétés

IUPAC Name |

(4-benzylpiperazin-1-yl)-(5-nitrofuran-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c20-16(14-6-7-15(23-14)19(21)22)18-10-8-17(9-11-18)12-13-4-2-1-3-5-13/h1-7H,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQLRFJWYFRPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(O3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352417 | |

| Record name | (4-benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204377 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

69147-13-3 | |

| Record name | (4-benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.